molecular formula C19H14ClN5O2 B2919815 N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 565167-91-1

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B2919815
CAS No.: 565167-91-1
M. Wt: 379.8
InChI Key: PYDJQSLEDXCXKA-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group at position 1 and a 3-chlorophenyl acetamide moiety at position 4. Its molecular formula is C₁₉H₁₄ClN₅O₂, with a molecular weight of approximately 391.8 g/mol (estimated from analogs in ).

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising anticancer activity in vitro and in vivo, making it a potential candidate for cancer therapy.

    Medicine: The compound’s ability to inhibit specific enzymes and signaling pathways makes it a potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.

    Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis. The compound can also modulate the activity of inflammatory mediators, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidinone Derivatives with Varied Substituents

Key Observations:

  • Electron-Withdrawing Groups : Derivatives with nitro (5c) or trifluoromethyl () substituents exhibit increased biological activity, likely due to enhanced binding affinity.
  • Lipophilicity : Bromine () and trifluoromethyl () groups elevate XLogP3 values, suggesting improved cell membrane penetration.

Heterocyclic Analogs with Modified Cores

Key Observations:

  • Benzothiazole Derivatives : Higher synthetic yield (76%) under microwave irradiation highlights efficient methodology.
  • Thiadiazole Analogs : The thiadiazole core’s sulfur atoms may confer redox activity, useful in antimicrobial applications.

Complex Hybrid Molecules

Example 83 (): Combines pyrazolo[3,4-d]pyrimidinone with chromen-4-one and isopropoxy groups. Molecular weight 571.2 g/mol and fluorine substituents suggest improved metabolic stability and kinase selectivity.

Research Findings and Trends

  • Antiproliferative Activity: Hydrazide derivatives () with nitro (5c) or dimethylamino (5a) groups show variable efficacy, with 5c achieving the highest yield (78%) and presumed activity.
  • Synthetic Optimization : Microwave-assisted synthesis () and reflux conditions () achieve yields >75%, indicating robust protocols for scale-up.
  • Structural-Activity Relationships (SAR) :
    • Chlorine at the phenyl ring (target compound) balances lipophilicity and target engagement.
    • Bulkier groups (e.g., bromine in ) may hinder binding but improve selectivity.

Biological Activity

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a distinctive structure characterized by:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its varied biological activities.
  • Chlorophenyl group : Enhances lipophilicity and interaction with biological targets.
  • Acetamide moiety : Contributes to the compound's pharmacological properties.

Antitumor Activity

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family exhibit significant antitumor properties . In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, studies have reported:

  • IC50 values for cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) ranging from 3.79 µM to 42.30 µM .
Cell LineIC50 Value (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

The proposed mechanisms of action for this compound include:

  • Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine core is known to interact with various kinases involved in cellular signaling pathways critical for cancer progression.
  • Enzyme Interaction Studies : Molecular docking simulations suggest potential binding affinities with specific enzymes that regulate cell proliferation and apoptosis .

Anticonvulsant Effects

In addition to its antitumor potential, this compound has been investigated for its anticonvulsant properties . Pyrazolo[3,4-d]pyrimidines have shown efficacy in modulating neurological activity, indicating their potential use in treating epilepsy and other neurological disorders .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Cytotoxicity Studies : Various derivatives of pyrazolo[3,4-d]pyrimidines have been screened against multiple cancer cell lines, demonstrating significant cytotoxic effects. For example:
    • Compounds with similar structures showed IC50 values as low as 0.07 µM against specific cancer cell lines .
  • Structure–Activity Relationships (SAR) : The presence of different substituents on the pyrazolo[3,4-d]pyrimidine scaffold influences the biological activity significantly. The chlorophenyl substituent enhances the compound's interaction with biological targets compared to other derivatives .

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Study on Antitumor Activity : A derivative was tested against Hep-2 and P815 cancer cell lines showing IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Anticonvulsant Evaluation : Research has shown that pyrazolo derivatives can effectively reduce seizure activity in animal models, suggesting their potential as anticonvulsants .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-13-5-4-6-14(9-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDJQSLEDXCXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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